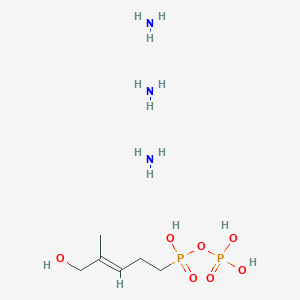
(E)-C-HDMAPP (ammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-C-HDMAPP (ammonium) is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by its ammonium ion, which plays a crucial role in its chemical behavior and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-C-HDMAPP (ammonium) involves several steps, starting with the preparation of the precursor compounds. The reaction conditions typically include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired chemical transformations. The exact synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-C-HDMAPP (ammonium) is scaled up to meet demand. This involves optimizing the reaction conditions to ensure consistent quality and high yield. Industrial production methods may include continuous flow reactors, which allow for better control over reaction parameters and increased efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-C-HDMAPP (ammonium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can result in the formation of different oxidation states of the compound.
Reduction: This reaction involves the gain of electrons and can lead to the formation of reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds. Substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
(E)-C-HDMAPP (ammonium) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-C-HDMAPP (ammonium) involves its interaction with specific molecular targets and pathways. The ammonium ion plays a crucial role in these interactions, influencing the compound’s reactivity and behavior. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (E)-C-HDMAPP (ammonium) include:
- Ammonium chloride
- Ammonium bicarbonate
- Quaternary ammonium salts
Uniqueness
What sets (E)-C-HDMAPP (ammonium) apart from these similar compounds is its unique structure and specific chemical properties. These properties make it particularly suitable for certain applications where other ammonium compounds may not be as effective.
Propriétés
Formule moléculaire |
C6H23N3O7P2 |
|---|---|
Poids moléculaire |
311.21 g/mol |
Nom IUPAC |
azane;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonooxyphosphinic acid |
InChI |
InChI=1S/C6H14O7P2.3H3N/c1-6(5-7)3-2-4-14(8,9)13-15(10,11)12;;;/h3,7H,2,4-5H2,1H3,(H,8,9)(H2,10,11,12);3*1H3/b6-3+;;; |
Clé InChI |
VLHWKNAWRGFXCI-LESCHLGKSA-N |
SMILES isomérique |
C/C(=C\CCP(=O)(O)OP(=O)(O)O)/CO.N.N.N |
SMILES canonique |
CC(=CCCP(=O)(O)OP(=O)(O)O)CO.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


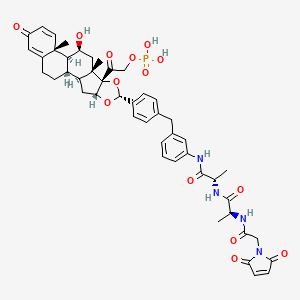
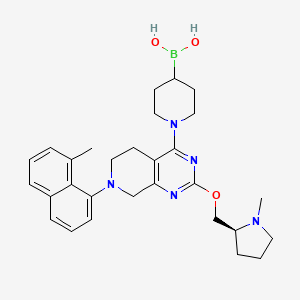

![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
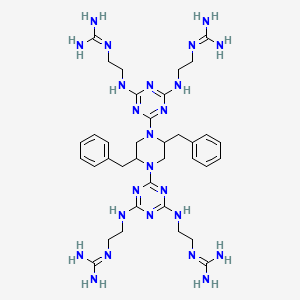
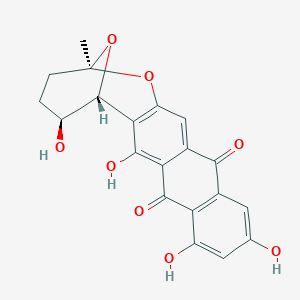
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)

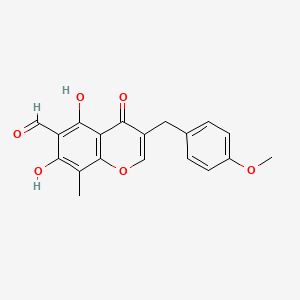

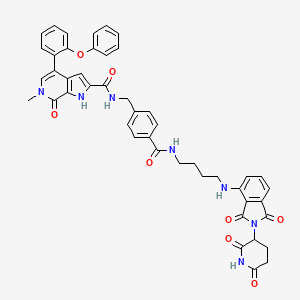
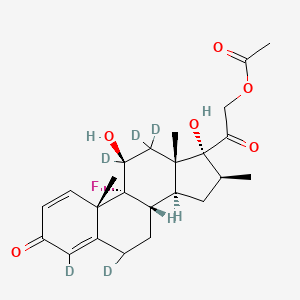
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
